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Compound of Interest

Compound Name: 1-Fluoroheptane

Cat. No.: B1584036

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoroheptane (CsH1sF) is a saturated alkyl fluoride that serves as a valuable building block
in organic synthesis. The introduction of a fluorine atom into an aliphatic chain can significantly
alter the parent molecule's physical, chemical, and biological properties. This guide provides a
comprehensive overview of the core chemical properties, spectroscopic data, and key
experimental methodologies related to 1-fluoroheptane, tailored for professionals in research
and development.

Chemical and Physical Data

The fundamental physicochemical properties of 1-fluoroheptane are summarized in the tables
below for easy reference and comparison.

Table 1: General and Physical Properties of 1-Fluoroheptane
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Property Value Source(s)
Molecular Formula C7H1sF [L1][2][3][4]
Molecular Weight 118.19 g/mol [1112][31[4]
CAS Number 661-11-0 [11[2][3][4]
Appearance Colorless liquid

Density 0.806 g/mL at 25 °C [1]

Boiling Point 119.2 °C at 750 mmHg [1112]
Melting Point -73°C [2]

Flash Point 14 °C (57.2 °F) - closed cup [1]

Refractive Index (n20/D)

1.386

[1]

Solubility

Soluble in organic solvents.

[5]

Table 2: Spectroscopic and Other Data for 1-Fluoroheptane

Data Type Key Information Source(s)
Data available, specific shifts

1H NMR [6]
depend on solvent.
Data available, specific shifts

13C NMR [117]
depend on solvent.
Data available, chemical shift

1°F NMR . - [6][8][21[10]
is characteristic.
Electron ionization data

Mass Spectrometry (GC-MS) ) [1114]
available.
Characteristic C-F stretching

FTIR [11]

and C-H vibrational modes.

Experimental Protocols
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Detailed methodologies for the synthesis, purification, and analysis of 1-fluoroheptane are
crucial for its effective use in a research setting.

Synthesis of 1-Fluoroheptane

A common method for the synthesis of 1-fluoroheptane is via nucleophilic substitution of a
suitable heptyl derivative.

Protocol 1: Synthesis from 1-Bromoheptane

This protocol describes the synthesis of 1-fluoroheptane from 1-bromoheptane using a
fluoride salt.

Materials:

1-Bromoheptane

Potassium fluoride (spray-dried)

Phase-transfer catalyst (e.g., 18-crown-6)

Anhydrous solvent (e.g., acetonitrile)

Nitrogen or Argon gas for inert atmosphere

Standard laboratory glassware for reflux and distillation
Procedure:

e Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under
an inert atmosphere.

» To the flask, add spray-dried potassium fluoride (a molar excess, e.g., 2-3 equivalents) and a
catalytic amount of 18-crown-6.

e Add anhydrous acetonitrile to the flask to create a slurry.

e Add 1-bromoheptane (1 equivalent) to the stirred slurry.
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» Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction
progress by GC-MS or TLC.

e Upon completion, cool the mixture to room temperature.
 Filter the reaction mixture to remove the inorganic salts.
o Wash the filtrate with water to remove the phase-transfer catalyst and any remaining salts.
o Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSQa), and filter.

o Purify the crude 1-fluoroheptane by fractional distillation.

Purification of 1-Fluoroheptane

Fractional distillation is the primary method for obtaining high-purity 1-fluoroheptane.
Protocol 2: Purification by Fractional Distillation

Materials:

Crude 1-fluoroheptane

Fractional distillation apparatus (including a fractionating column, condenser, and receiving
flasks)

Heating mantle

Boiling chips or magnetic stirrer

Procedure:

Assemble the fractional distillation apparatus.

Charge the distillation flask with the crude 1-fluoroheptane and a few boiling chips.

Begin heating the flask gently.

Carefully monitor the temperature at the head of the fractionating column.
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Discard the initial fraction (forerun), which may contain lower-boiling impurities.

Collect the fraction that distills at a constant temperature corresponding to the boiling point of
1-fluoroheptane (approximately 119 °C at atmospheric pressure).

Cease distillation before the flask runs dry to prevent the concentration of potentially
unstable residues.

Spectroscopic Analysis
Protocol 3: NMR Spectroscopy (*H, 13C, °F)
Sample Preparation:

o Prepare a solution of 1-fluoroheptane in a deuterated solvent (e.g., CDCIs) in a standard
NMR tube. A typical concentration is 5-10 mg/mL.

Instrument Parameters (General):

e 1H NMR: Acquire the spectrum using a standard pulse sequence. The chemical shifts will be
in the range of approximately 0.8-4.5 ppm. The protons on the carbon bearing the fluorine
will appear as a triplet of triplets due to coupling with both the fluorine and the adjacent
methylene protons.

13C NMR: Obtain the spectrum with proton decoupling. The carbon attached to the fluorine
will show a large one-bond C-F coupling constant.

19F NMR: Acquire the spectrum with proton decoupling. The *°F spectrum of 1-
fluoroheptane will show a single resonance, typically a triplet, due to coupling with the
adjacent methylene protons. The chemical shift will be in the characteristic range for primary
alkyl fluorides.[9]

Protocol 4: GC-MS Analysis
Sample Preparation:

e Dilute a small amount of 1-fluoroheptane in a volatile organic solvent (e.g., dichloromethane
or hexane).
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Instrument Parameters (Typical):

e Gas Chromatograph (GC):

[¢]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

[¢]

Injector Temperature: 250 °C.

[e]

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp
at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).

[e]

Carrier Gas: Helium or Hydrogen.
e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from a low m/z (e.g., 35) to a suitable upper limit (e.g., 200).
Protocol 5: FTIR Analysis
Sample Preparation:

e As 1-fluoroheptane is a liquid, the simplest method is to place a drop of the neat liquid
between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrument Parameters:
o Acquire the spectrum over the mid-infrared range (typically 4000-400 cm™1).

o Key expected absorbances include C-H stretching vibrations (around 2850-3000 cm~1) and a
characteristic C-F stretching vibration (typically in the 1000-1100 cm~1 region).

Chemical Reactivity

1-Fluoroheptane exhibits reactivity typical of primary alkyl fluorides. The carbon-fluorine bond
is strong, making fluoride a poor leaving group in nucleophilic substitution reactions compared
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to other halogens.[12] However, under certain conditions, it can undergo substitution and other
reactions.

e Nucleophilic Substitution: While challenging, nucleophilic substitution can be achieved with
strong nucleophiles and under forcing conditions.[13] The reaction generally proceeds via an
Sn2 mechanism.

o Reaction with Magnesium: Unlike alkyl bromides and iodides, alkyl fluorides are generally
unreactive towards magnesium under standard Grignard reaction conditions.[14] However,
the use of highly activated magnesium (e.g., Rieke magnesium) or mechanochemical
methods may facilitate the formation of the corresponding Grignard reagent.[14]
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Caption: General experimental workflow for the synthesis, purification, and analysis of 1-
fluoroheptane.
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Caption: Key reaction pathways of 1-fluoroheptane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to 1-Fluoroheptane: Chemical
Properties and Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584036#1-fluoroheptane-chemical-properties-and-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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